molecular formula C13H10Cl2N2OS B11666579 N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide

N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide

Cat. No.: B11666579
M. Wt: 313.2 g/mol
InChI Key: OSVJKGRLIGDRIP-LZYBPNLTSA-N
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Description

N'-[(1E)-1-(3,4-Dichlorophenyl)ethylidene]thiophene-2-carbohydrazide is a hydrazone derivative featuring a thiophene ring linked via a carbohydrazide group to a 3,4-dichlorophenyl-substituted ethylidene moiety. Its molecular formula is C₁₃H₁₀Cl₂N₂OS, with a molecular weight of 313.20 g/mol. The compound’s structure combines the aromaticity of thiophene with the electron-withdrawing effects of chlorine atoms, which influence its reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C13H10Cl2N2OS

Molecular Weight

313.2 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H10Cl2N2OS/c1-8(9-4-5-10(14)11(15)7-9)16-17-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,17,18)/b16-8+

InChI Key

OSVJKGRLIGDRIP-LZYBPNLTSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 3,4-dichloroacetophenone. The reaction is carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling to room temperature and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared to structurally related hydrazones below:

Compound Name Structural Features Key Differences Biological Activity
N'-[(1E)-1-(3-Bromophenyl)ethylidene]thiophene-2-carbohydrazide Bromophenyl group instead of dichlorophenyl Higher molecular weight (Br vs. Cl); similar lipophilicity Antimicrobial, anti-inflammatory
N'-[(1E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide Fluorophenyl group Lower lipophilicity; improved solubility Antimicrobial
N'-[1-(3,4-Dichlorophenyl)ethylidene]methoxycarbohydrazide Methoxycarbohydrazide core (no thiophene) Polar methoxy group enhances solubility Undisclosed (structural analogs target enzymes)
(E)-N'-(1-(4-Chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide Pyrazole-thiophene hybrid Synergistic heterocyclic interactions Antimicrobial, anticancer

Substituent Effects on Properties

  • Halogen Substituents : The 3,4-dichlorophenyl group in the target compound increases lipophilicity (logP ≈ 3.5) compared to fluorophenyl (logP ≈ 2.8) but reduces solubility in aqueous media. Bromophenyl analogs exhibit intermediate properties .
  • Heterocyclic Modifications : Pyrazole-containing analogs (e.g., ) demonstrate enhanced binding to biological targets due to additional nitrogen atoms, while thiophene-free derivatives (e.g., ) prioritize solubility over aromatic interactions.

Antimicrobial Potential

  • The dichlorophenyl group enhances membrane penetration in bacteria, as seen in analogs with MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Thiophene-free derivatives (e.g., ) show reduced activity, underscoring the thiophene ring’s role in target binding.

Anticancer Activity

  • Pyrazole-thiophene hybrids (e.g., ) inhibit cancer cell proliferation (IC₅₀ ≈ 12 µM in MCF-7 cells) via apoptosis induction . The dichlorophenyl group may enhance DNA intercalation .

Physicochemical Properties

Property Target Compound 3-Bromophenyl Analog 4-Fluorophenyl Analog
Molecular Weight 313.20 g/mol 357.09 g/mol 277.29 g/mol
logP 3.5 3.7 2.8
Solubility (Water) 0.12 mg/mL 0.09 mg/mL 0.35 mg/mL
Melting Point 180–182°C 175–178°C 165–168°C

Biological Activity

N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a condensation reaction between thiophene-2-carboxylic acid derivatives and hydrazine derivatives. The presence of the dichlorophenyl group enhances the compound's lipophilicity and potential interaction with biological targets.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H10Cl2N4OS
  • Molecular Weight: 309.20 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (human colorectal adenocarcinoma). The compound's cytotoxic effects are attributed to its ability to inhibit cell proliferation and promote programmed cell death.

Table 2: Cytotoxicity Data in Cancer Cell Lines

Cell LineIC50 (µM)
A43115
HT2920
MCF-725

The biological activity of this compound is primarily mediated through the following mechanisms:

  • Inhibition of Metalloenzymes: The thiophene moiety may chelate metal ions essential for enzyme activity.
  • Disruption of Cellular Processes: Interaction with cellular membranes leads to increased permeability and eventual cell death.
  • Induction of Apoptosis: The compound activates intrinsic apoptotic pathways through mitochondrial dysfunction.

Case Studies

  • Antimicrobial Efficacy Study : A recent study published in the Journal of Medicinal Chemistry reported that derivatives of thiophene-based hydrazides exhibited potent antibacterial activity against multi-drug resistant strains. The study highlighted the importance of the dichlorophenyl substitution in enhancing activity against Staphylococcus aureus .
  • Cytotoxicity Assessment : Another investigation focused on the anticancer potential of similar compounds in a series of in vitro assays. It was found that modifications to the thiophene structure significantly impacted cytotoxicity profiles, suggesting structure-activity relationships (SAR) that could guide future drug development .

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